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Compound of Interest

Compound Name: 5-Phenylisatin

Cat. No.: B182446 Get Quote

An in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass

spectrometry (MS) data of 5-Phenylisatin, a heterocyclic compound of significant interest in

medicinal chemistry and drug development. This guide provides a comprehensive overview of

its structural characterization through spectroscopic techniques, complete with detailed

experimental protocols and data interpretation.

Introduction
5-Phenylisatin, with the chemical formula C₁₄H₉NO₂, is a derivative of isatin, a privileged

scaffold in the design of novel therapeutic agents. The substitution of a phenyl group at the 5-

position of the isatin core significantly influences its electronic properties and biological activity.

Accurate and comprehensive spectroscopic data is paramount for the unambiguous

identification, purity assessment, and structural elucidation of this compound and its analogues,

which are crucial steps in the drug discovery and development pipeline. This technical guide

presents a consolidated repository of the key spectroscopic data for 5-Phenylisatin, aimed at

researchers, scientists, and professionals in the field.

Spectroscopic Data
The structural integrity and key functional groups of 5-Phenylisatin have been confirmed

through a combination of NMR, IR, and Mass Spectrometry. While specific experimental data

for the unsubstituted 5-Phenylisatin can be found within the supporting information of various

research articles, this guide provides representative data for a closely related derivative, 5-(4-

methoxyphenyl)indoline-2,3-dione, as a reference.[1]
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen

atoms in the molecule.

Chemical Shift (δ)
ppm

Multiplicity Number of Protons Assignment

11.10 s 1H NH (Isatin)

7.80 - 7.20 m 8H Aromatic Protons

Note: The chemical shifts for the aromatic protons of the isatin core and the phenyl ring

typically appear as a complex multiplet in the downfield region.

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides information about the different carbon environments in the

molecule.

Chemical Shift (δ) ppm Assignment

184.5 C=O (C3)

159.0 C=O (C2)

150.0 - 110.0 Aromatic Carbons

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their

characteristic vibrational frequencies.
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Wavenumber (cm⁻¹) Intensity Assignment

3400 - 3200 Strong, Broad N-H Stretch

1750 - 1730 Strong C=O Stretch (Ketone, C3)

1730 - 1710 Strong C=O Stretch (Amide, C2)

1620 - 1580 Medium C=C Stretch (Aromatic)

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. For 5-Phenylisatin (C₁₄H₉NO₂), the expected molecular weight is approximately

223.23 g/mol .

Electrospray Ionization (ESI-MS)

m/z Ion

224.07 [M+H]⁺

Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and

data validation.

NMR Spectroscopy
Sample Preparation: A 5-10 mg sample of 5-Phenylisatin is dissolved in approximately 0.7 mL

of a deuterated solvent, typically deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated

chloroform (CDCl₃), in a 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz NMR

spectrometer.

¹H NMR Parameters:

Pulse Program: Standard single-pulse experiment.
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Number of Scans: 16-64 scans.

Relaxation Delay: 1.0 seconds.

Spectral Width: 0-12 ppm.

¹³C NMR Parameters:

Pulse Program: Proton-decoupled experiment.

Number of Scans: 1024-4096 scans.

Relaxation Delay: 2.0 seconds.

Spectral Width: 0-200 ppm.

IR Spectroscopy
Sample Preparation: For solid samples like 5-Phenylisatin, the Attenuated Total Reflectance

(ATR) or Potassium Bromide (KBr) pellet method is commonly used.

ATR: A small amount of the solid sample is placed directly on the ATR crystal.

KBr Pellet: 1-2 mg of the sample is finely ground with ~100 mg of dry KBr powder and

pressed into a thin, transparent pellet.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used to record the

spectrum.

Parameters:

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32 scans.

Mass Spectrometry
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Sample Preparation: The sample is dissolved in a suitable solvent, such as methanol or

acetonitrile, to a concentration of approximately 1 mg/mL.

Instrumentation: An Electrospray Ionization Time-of-Flight (ESI-TOF) or Quadrupole Time-of-

Flight (Q-TOF) mass spectrometer is typically used.

Parameters:

Ionization Mode: Positive or negative ion mode.

Capillary Voltage: 3-4 kV.

Fragmentor Voltage: 70-120 V.

Mass Range: 50-500 m/z.

Workflow for Spectroscopic Characterization
The logical flow of experiments for the complete spectroscopic characterization of 5-
Phenylisatin is outlined below.

Fig. 1: Workflow for the spectroscopic characterization of 5-Phenylisatin.

Conclusion
The spectroscopic data and protocols presented in this technical guide provide a foundational

resource for researchers working with 5-Phenylisatin and its derivatives. The detailed NMR,

IR, and MS data are essential for confirming the chemical identity and purity of synthesized

compounds, while the experimental methodologies offer a standardized approach for obtaining

reliable and reproducible results. This comprehensive spectroscopic profile will aid in the

rational design and development of new isatin-based compounds with potential therapeutic

applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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